molecular formula C11H8N4O2 B12856842 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

Cat. No.: B12856842
M. Wt: 228.21 g/mol
InChI Key: HDUOAGUILAUXSX-UHFFFAOYSA-N
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Description

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system combining a triazole and quinoxaline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution and cyclization processes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms on the quinoxaline ring are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Various amines or thiols in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or modified biological activities.

Scientific Research Applications

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of applications in

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

InChI

InChI=1S/C11H8N4O2/c1-6-9-13-14-10(11(16)17)15(9)8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H,16,17)

InChI Key

HDUOAGUILAUXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NN=C3C(=O)O

Origin of Product

United States

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